8-{4-[(6-Phenylpyridin-3-yl)methyl]piperazin-1-yl}-3,4-dihydroquinolin-2(1H)-one Hydrochloride Salt
Compound Description: This compound was synthesized and crystallized as the hydrochloride salt, 4-(2-oxo-1,2,3,4-tetrahydroquinolin-8-yl)-1-[(6-phenylpyridin-3-yl)methyl]piperazin-1-ium chloride. Its structure was compared to a fluorinated analog, 4-(2-oxo-1,2,3,4-tetrahydroquinolin-8-yl)-1-{[6-(4-fluorophenyl)pyridin-3-yl]methyl}piperazin-1-ium chloride monohydrate.
Compound Description: This series of compounds was designed, synthesized, and evaluated for their antibacterial activity.
N'-(Substituted)-2-(4-(3-nitroimidazo[1,2-b]pyridazin-6-yl)piperazin-1-yl)acetohydrazides and 1-(2-(Substituted)-5-((4-(3-nitroimidazo[1,2-b]pyridazin-6-yl)piperazin-1-yl)methyl)-1,3,4-oxadiazol-3(2H)-yl)ethan-1-ones
Compound Description: This series of compounds was synthesized, characterized, and screened for antimicrobial activity. Molecular docking studies were also performed.
Compound Description: This oximino ester was synthesized and its anti-Candida activity was investigated. Single crystal X-ray crystallography was used to determine its conformation and imine double bond configuration.
Compound Description: This series of compounds was synthesized via a sequential three-step reaction methodology, including N-alkylation, CuAAC, and [4 + 2] cyclization reactions.
4,5-Dihydro-6-(1H-indol-5-yl)pyridazin-3(2H)-ones
Compound Description: A series of substituted indolyldihydropyridazinones were synthesized and evaluated for their positive inotropic activity.
Compound Description: This compound is an inhibitor of UDP-3-O-((R)-3-hydroxymyristoyl)-N-glucosamine deacetylase (LpxC). Its structure was determined in complex with P. aeruginosa LpxC.
Compound Description: This compound is a potent and selective inhibitor of the second bromodomain of human transcription-initiation-factor TFIID subunit 1 (TAF1(2)). It exhibits antiproliferative synergy with the BET inhibitor JQ1.
Compound Description: This compound is an orally efficacious inhibitor of the insulin-like growth factor-1 receptor kinase. It exhibits broad spectrum in vivo antitumor activity and improved ADME properties compared to its lead compound BMS-536924.
Compound Description: This series of compounds was synthesized as potential antifungal agents. The structures were confirmed by elemental analyses, 1H-NMR, 13C-NMR, and ESI-HRMS spectral data.
Compound Description: This series of compounds was synthesized and evaluated for their anticancer activity against four human cancer cell lines (MCF-7, PC3, MDA MB231 and Du145). Molecular docking studies were also performed.
Compound Description: This compound was synthesized using a mononuclear heterocyclic rearrangement (m.h.r.) for the preparation of a single regioisomer of the imidazo[4,5-d]pyridazin-7-one ring system.
Compound Description: This compound is a potent GluN2B-containing N-methyl-D-aspartate-type receptor (NMDAR) ligand and served as a lead compound for the design of a series of 3-substituted indoles.
Compound Description: This aminopyrazole is a selective inhibitor of cyclin-dependent kinase (CDK) 5 over CDK2 in cancer cell lines. It was found to reduce Mcl-1 levels in a concentration-dependent manner.
Compound Description: This compound is a major metabolite of the mesenchymal-epithelial transition factor (c-MET) inhibitor SGX523. It is formed via aldehyde oxidase (AO) metabolism and is significantly less soluble than its parent compound, potentially contributing to the nephrotoxicity observed with SGX523 in clinical trials.
Compound Description: This compound is a cardiotonic agent and served as a lead compound for the development of more potent analogs, including 6-(2,4-dimethylimidazol-1-yl)-8-methyl-2(1H)-quinolinone (UK-61,260, compound 13), which entered phase II clinical evaluation for congestive heart failure.
Overview
1-(4-(6-(2-methyl-1H-imidazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-3-(phenylsulfonyl)propan-1-one is a complex organic compound with significant implications in medicinal chemistry. Its IUPAC name reflects its intricate structure, which includes multiple heterocyclic rings and functional groups. The molecular formula for this compound is C21H24N6O2 and it has a molecular weight of approximately 392.463 g/mol. This compound is primarily classified as a piperazine derivative, known for its diverse biological activities.
Synthesis Analysis
Methods and Technical Details
The synthesis of 1-(4-(6-(2-methyl-1H-imidazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-3-(phenylsulfonyl)propan-1-one typically involves several key steps:
Formation of the Imidazole and Pyridazine Rings: The initial step often involves the synthesis of 2-methyl-1H-imidazole, which can be achieved through the reaction of appropriate precursors, such as glyoxal and ammonia under acidic conditions. Following this, the imidazole is fused with a pyridazine ring via nucleophilic substitution reactions.
Piperazine Integration: The piperazine moiety is introduced through alkylation reactions, where the piperazine nitrogen atoms are substituted with various aryl or alkyl groups.
Final Coupling: The final product is obtained by coupling the synthesized piperazine derivative with a phenylsulfonyl group using coupling agents or through direct nucleophilic attack on activated sulfonyl chlorides.
These synthetic routes are optimized to ensure high yields and purity, often utilizing large-scale reactors to facilitate industrial production.
Chemical Reactions Analysis
Reactions and Technical Details
The compound undergoes various chemical reactions that can modify its structure and enhance its biological activity:
Oxidation: Can lead to the formation of different derivatives by introducing additional functional groups.
Reduction: Reduction reactions can be employed to alter the oxidation state of certain functional groups within the compound.
Substitution Reactions: These are crucial for introducing new substituents onto the imidazole or pyridazine rings, potentially enhancing pharmacological properties.
Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules, which may have improved efficacy in biological applications.
Mechanism of Action
Process and Data
The mechanism of action for 1-(4-(6-(2-methyl-1H-imidazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-3-(phenylsulfonyl)propan-1-one is not fully elucidated but is believed to involve interaction with specific biological targets such as enzymes or receptors:
Enzyme Inhibition: The compound may inhibit certain enzymes involved in disease pathways, potentially leading to therapeutic effects.
Receptor Modulation: It may interact with neurotransmitter receptors or other signaling pathways, influencing cellular responses.
In vitro studies are necessary to confirm these mechanisms and establish quantitative relationships between structure and activity.
Physical and Chemical Properties Analysis
Physical and Chemical Properties
The physical properties of 1-(4-(6-(2-methyl-1H-imidazol-1-yl)pyridazin-3-y)piperazin-1-y)-3-(phenylsulfonyl)propan -1-one include:
Property
Value
Molecular Weight
392.463 g/mol
Appearance
Typically solid
Solubility
Soluble in organic solvents
Melting Point
Not specified
Chemical properties include stability under standard laboratory conditions, reactivity towards nucleophiles or electrophiles depending on the functional groups present.
Applications
Scientific Uses
This compound has several applications in scientific research:
Medicinal Chemistry: As a potential therapeutic agent, it could be explored for its efficacy against various diseases due to its structural complexity.
Biological Studies: It can serve as a probe in studies aimed at understanding cellular processes or disease mechanisms.
Drug Development: Due to its diverse functional groups, it may be used as a lead compound for developing new drugs targeting specific biological pathways.
Material Science: Its unique structure may also find applications in developing new materials or catalysts in chemical processes.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.